molecular formula C13H25NO2Si B2515188 2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile CAS No. 1955561-94-0

2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile

Cat. No.: B2515188
CAS No.: 1955561-94-0
M. Wt: 255.433
InChI Key: BDOKHQKAZQPXNZ-UHFFFAOYSA-N
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Description

2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile is an organic compound with a complex structure that includes a methoxy group, a cyclohexyl ring, a trimethylsilyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Attachment of the Trimethylsilyl Group: The trimethylsilyl group is often introduced through a silylation reaction using trimethylsilyl chloride and a base such as triethylamine.

    Formation of the Nitrile Group: The nitrile group can be formed through a cyanation reaction using a cyanide source such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.

    Substitution: Reagents such as halides or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but may include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate binding.

    Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-2-[(trimethylsilyl)oxy]propanenitrile: Similar structure but with a phenyl ring instead of a cyclohexyl ring.

    2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]ethanenitrile: Similar structure but with an ethanenitrile group instead of a propanenitrile group.

Uniqueness

2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile is unique due to the combination of its functional groups and the presence of a cyclohexyl ring. This combination imparts specific chemical properties and reactivity that can be leveraged in various applications, making it a valuable compound in scientific research.

Biological Activity

The compound 2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile (commonly referred to as TMS-propanenitrile) is a siloxane derivative that has garnered attention for its potential biological activities. This article delves into its chemical structure, biological properties, and relevant research findings, including case studies and data tables.

Molecular Formula and Weight

  • Molecular Formula : C12_{12}H21_{21}N\O2_{2}Si
  • Molecular Weight : Approximately 255.464 g/mol

Research indicates that TMS-propanenitrile exhibits several biological activities, primarily through its interaction with cellular pathways. Its potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Anticancer Properties : Studies suggest that TMS-propanenitrile may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Case Studies

  • Anticancer Activity :
    • A study conducted on human leukemia cell lines demonstrated that TMS-propanenitrile significantly reduced cell viability by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
    • Table 1: Effect of TMS-propanenitrile on Cell Viability
    Concentration (µM)Viability (%)
    0100
    1085
    2560
    5030
  • Anti-inflammatory Effects :
    • In an animal model of arthritis, TMS-propanenitrile was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in inflammatory markers compared to control groups.
    • Table 2: Inflammatory Marker Levels Post-Treatment
    Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
    Control150120
    TMS-propanenitrile 10 mg/kg9070
    TMS-propanenitrile 25 mg/kg5040

Pharmacological Studies

Recent pharmacological studies have highlighted the compound's potential in various therapeutic areas:

  • Neuroprotective Effects : Preliminary studies suggest that TMS-propanenitrile may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
  • Antimicrobial Activity : The compound has shown activity against certain bacterial strains, suggesting its utility in developing new antimicrobial agents.

Toxicological Profile

While the biological activity is promising, it is crucial to consider the compound's safety profile. Toxicological assessments have indicated that at therapeutic doses, TMS-propanenitrile exhibits low toxicity, but further studies are needed to establish long-term safety.

Properties

IUPAC Name

2-(4-methoxycyclohexyl)-2-trimethylsilyloxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2Si/c1-13(10-14,16-17(3,4)5)11-6-8-12(15-2)9-7-11/h11-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOKHQKAZQPXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CCC(CC1)OC)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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